REACTION_CXSMILES
|
C(/[N:14]=[CH:15]/[C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][C:22]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[N:23]2)=[CH:18][CH:17]=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl[C:33]1[C:38]([Cl:39])=[N:37][CH:36]=[CH:35][N:34]=1>C1COCC1>[Cl:39][C:38]1[C:33]([CH:15]([C:16]2[CH:25]=[C:24]3[C:19]([CH:20]=[CH:21][C:22]([C:26]4[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=4)=[N:23]3)=[CH:18][CH:17]=2)[NH2:14])=[N:34][CH:35]=[CH:36][N:37]=1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)/N=C/C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
|
Details
|
The blue solution was stirred for 20 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rbf fitted with a thermocouple
|
Type
|
CUSTOM
|
Details
|
The flask was degassed
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
ADDITION
|
Details
|
THF (150 mL) was added
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved
|
Type
|
ADDITION
|
Details
|
1.0 M of HMDS sodium salt in THF (39.2 mL) was added within 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased slightly to −3° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl/water (200 mL)
|
Type
|
ADDITION
|
Details
|
EtOAc (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (200 mL×2) and brine (200 mL)
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (10 mL) and water (200 mL) were added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with 0.1 M HCl (30 mL)
|
Type
|
WASH
|
Details
|
The aqueous was washed with EtOAc (2×)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown oil which
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C(N)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.94 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |